Cas no 2363-26-0 (Benzene,1-(2-methylphenoxy)-2,4-dinitro-)

Benzene,1-(2-methylphenoxy)-2,4-dinitro- structure
2363-26-0 structure
Product Name:Benzene,1-(2-methylphenoxy)-2,4-dinitro-
CAS No:2363-26-0
MF:C13H10N2O5
MW:274.22890329361
CID:276804
PubChem ID:75388
Update Time:2025-04-19

Benzene,1-(2-methylphenoxy)-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(2-methylphenoxy)-2,4-dinitro-
    • 1-(2-methylphenoxy)-2,4-dinitrobenzene
    • 2,4-Dinitro-2'-methyl-diphenyl ether
    • 2,4-Dinitrophenyl 2-methylphenyl ether
    • 2,4-Dinitrophenyl o-tolyl ether
    • Ether, 2,4-dinitrophenyl o-tolyl
    • o-Tolyl 2,4-dinitrophenyl ether
    • Benzene, 1-(2-methylphenoxy)-2,4-dinitro- (9CI)
    • SCHEMBL8973686
    • NSC-404152
    • Ether,4-dinitrophenyl o-tolyl
    • NYOFYDDSVHVPEM-UHFFFAOYSA-N
    • Oprea1_562845
    • AKOS005444309
    • 2363-26-0
    • NSC 404152
    • NSC404152
    • RW3U5RZM23
    • Benzene, 1-(2-methylphenoxy)-2,4-dinitro-
    • AI3-16481
    • 2,4-dinitro-2'-methyldiphenyl ether
    • DTXSID90178303
    • 1-(2-Methylphenoxy)-2,4-dinitrobenzene #
    • Inchi: 1S/C13H10N2O5/c1-9-4-2-3-5-12(9)20-13-7-6-10(14(16)17)8-11(13)15(18)19/h2-8H,1H3
    • InChI Key: NYOFYDDSVHVPEM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 274.059
  • Monoisotopic Mass: 274.058971
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.371
  • Boiling Point: 368.5°Cat760mmHg
  • Flash Point: 154.4°C
  • Refractive Index: 1.624
  • PSA: 95.51
  • LogP: 4.65010

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